piCRAC-1

Description

Properties

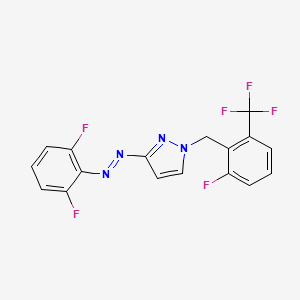

Molecular Formula |

C17H10F6N4 |

|---|---|

Molecular Weight |

384.28 g/mol |

IUPAC Name |

(2,6-difluorophenyl)-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]diazene |

InChI |

InChI=1S/C17H10F6N4/c18-12-4-1-3-11(17(21,22)23)10(12)9-27-8-7-15(26-27)24-25-16-13(19)5-2-6-14(16)20/h1-8H,9H2 |

InChI Key |

TXWNZTPRPAPHSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=CC(=N2)N=NC3=C(C=CC=C3F)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to piCRAC-1: A Photoswitchable Inhibitor of Store-Operated Calcium Entry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of piCRAC-1, a potent and photoswitchable inhibitor of the Ca2+ release-activated Ca2+ (CRAC) channel. CRAC channels are pivotal in a multitude of cellular processes, and their dysregulation is implicated in various diseases. This compound offers a powerful tool for the spatiotemporal control of CRAC channel activity, enabling precise investigation of its physiological and pathological roles. This document details the mechanism of action of CRAC channels through the store-operated calcium entry (SOCE) pathway, the function of this compound as an optical tool, quantitative data on its inhibitory properties, and detailed protocols for its application in experimental settings.

Introduction to CRAC Channels and Store-Operated Calcium Entry (SOCE)

Calcium (Ca2+) is a ubiquitous second messenger that governs a vast array of cellular functions, including gene expression, proliferation, and apoptosis. The precise control of intracellular Ca2+ concentration is therefore critical for cellular homeostasis. In non-excitable cells, a primary mechanism for Ca2+ influx is Store-Operated Calcium Entry (SOCE). This process is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER), which in turn activates Ca2+ release-activated Ca2+ (CRAC) channels located in the plasma membrane.

The key molecular players in SOCE are:

-

Stromal Interaction Molecule 1 (STIM1): An ER-resident transmembrane protein that functions as the Ca2+ sensor. Under resting conditions, with high ER Ca2+ levels, STIM1 is monomeric and diffusely distributed throughout the ER.

-

Orai1: The pore-forming subunit of the CRAC channel in the plasma membrane.

Depletion of ER Ca2+ triggers the oligomerization of STIM1, which then translocates to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates Orai1, leading to the opening of the CRAC channel and a sustained influx of extracellular Ca2+.

This compound: A Photoswitchable Inhibitor of CRAC Channels

This compound is a synthetic, azopyrazole-derived small molecule that acts as a photoswitchable inhibitor of CRAC channels.[1][2][3] Its chemical structure allows it to exist in two isomeric states, trans and cis, which can be reversibly converted by light of specific wavelengths. This property enables precise optical control over CRAC channel activity.

The cis-isomer of this compound is the more active form, potently inhibiting the CRAC channel.[4] Illumination with UV light (e.g., 365 nm) promotes the conversion of the less active trans-isomer to the active cis-isomer, leading to channel inhibition. Conversely, illumination with blue light (e.g., 415 nm) or spontaneous thermal relaxation in the dark favors the trans state, thus relieving the inhibition.[1]

Mechanism of Action of this compound

The mechanism of action of this compound is the reversible inhibition of the Orai1 pore of the CRAC channel. In its active cis conformation, this compound is thought to bind to a site on the Orai1 protein, thereby blocking the influx of Ca2+.[4] This allows for a light-dependent modulation of SOCE and downstream Ca2+-dependent signaling pathways.

Signaling Pathway of Store-Operated Calcium Entry and Inhibition by this compound

Caption: The SOCE pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory properties of this compound have been characterized in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Cell Type | Reference |

| IC50 (cis-isomer) | ~0.5 µM | HEK293 cells | [4] |

| Wavelength for trans to cis isomerization | 365 nm (UV) | - | [1] |

| Wavelength for cis to trans isomerization | 415 nm (blue light) | - | [1] |

| Recovery from inhibition | Slow and incomplete (~57% recovery after 15 min in the dark) | HEK293 cells | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study CRAC channel function.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the Ca2+ current (Icrac) through CRAC channels.

Objective: To measure the inhibitory effect of photoswitched this compound on Icrac.

Materials:

-

HEK293 cells stably expressing STIM1 and Orai1

-

Patch-clamp rig with amplifier and data acquisition system

-

Perfusion system

-

Light source for UV (365 nm) and blue light (415 nm) illumination

-

Extracellular solution (in mM): 120 NaCl, 10 TEA-Cl, 20 CaCl2, 2 MgCl2, 10 HEPES (pH 7.4 with NaOH)

-

Intracellular solution (in mM): 135 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 6 MgCl2 (pH 7.2 with CsOH)

-

This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

-

Cell Preparation: Plate HEK293-STIM1/Orai1 cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Recording:

-

Establish a whole-cell configuration on a single cell.

-

Clamp the cell at a holding potential of 0 mV and apply voltage ramps (e.g., -100 to +100 mV over 50 ms) every 2 seconds to elicit currents.

-

Passively deplete ER Ca2+ stores by dialysis with the EGTA-containing intracellular solution to fully activate Icrac.

-

-

Application of this compound:

-

Once Icrac has reached a stable maximum, perfuse the cell with the extracellular solution containing the desired concentration of this compound (e.g., 1 µM) in its inactive trans state (kept in the dark).

-

Illuminate the cell with UV light (365 nm) to isomerize this compound to its active cis state and record the inhibition of Icrac.

-

To observe recovery, switch off the UV light and illuminate with blue light (415 nm) or allow for thermal relaxation in the dark.

-

-

Data Analysis: Measure the current amplitude at a negative potential (e.g., -80 mV) before, during, and after UV illumination to quantify the extent of inhibition and recovery.

Experimental Workflow for Patch-Clamp Analysis of this compound

References

The Discovery and Development of CRAC Channels: A Technical Guide

This guide provides an in-depth overview of the discovery, mechanism, and therapeutic targeting of the Phosphoinositide-selective CRAC channel, piCRAC-1, a critical component of cellular calcium signaling. It is intended for researchers, scientists, and drug development professionals in the field.

Introduction to Store-Operated Calcium Entry and CRAC Channels

Store-Operated Calcium Entry (SOCE) is a ubiquitous and essential mechanism for calcium (Ca²⁺) influx in a wide variety of cells. It is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), which in turn triggers the opening of highly Ca²⁺-selective channels in the plasma membrane. The predominant current associated with SOCE is the Calcium Release-Activated Ca²⁺ (CRAC) current, or I(CRAC). This current is characterized by its exceptionally high selectivity for Ca²⁺ over other cations, low single-channel conductance, and a distinct inward rectification. The channels responsible for this current are known as CRAC channels.

The physiological importance of CRAC channels is underscored by the identification of patients with severe combined immunodeficiency (SCID) syndrome who harbor mutations in the genes encoding the core components of these channels. These individuals suffer from recurrent and severe infections, highlighting the critical role of CRAC channels in immune cell function, particularly in T lymphocyte activation.

The Molecular Players: STIM and ORAI

For years, the molecular identity of the CRAC channel remained elusive. A breakthrough came with the use of genome-wide RNA interference (RNAi) screens, which successfully identified the two key protein families that constitute the channel: STIM (Stromal Interaction Molecule) and ORAI.

-

STIM Proteins: The ER Calcium Sensors STIM1 and STIM2 are single-pass transmembrane proteins primarily located in the endoplasmic reticulum. The luminal portion of STIM proteins contains a canonical EF hand motif that directly binds Ca²⁺. Under resting conditions, when the ER is replete with Ca²⁺, STIM1 is monomeric and diffusely distributed throughout the ER membrane. Upon depletion of ER Ca²⁺ stores, the dissociation of Ca²⁺ from the EF hand induces a conformational change, leading to the oligomerization of STIM1 and its translocation to ER-plasma membrane (PM) junctions.

-

ORAI Proteins: The Pore-Forming Subunit ORAI1, ORAI2, and ORAI3 are small, highly conserved plasma membrane proteins with four transmembrane domains. ORAI1 is the pore-forming subunit of the CRAC channel. Direct interaction between the activated, oligomerized STIM1 at the ER-PM junctions and ORAI1 in the plasma membrane is the critical event that gates the channel, allowing for the influx of extracellular Ca²⁺.

Mechanism of CRAC Channel Activation

The activation of CRAC channels is a tightly regulated, multi-step process that ensures a precise and localized increase in intracellular Ca²⁺ concentration.

Signaling Pathway of CRAC Channel Activation

Caption: The STIM-ORAI signaling cascade.

Biophysical and Pharmacological Properties

The unique properties of the CRAC channel distinguish it from other Ca²⁺ channels and are critical for its physiological functions.

| Property | Characteristic Value |

| Ion Selectivity | P(Ca²⁺)/P(Na⁺) > 1000 |

| Single-Channel Conductance | <100 fS in 20 mM Ca²⁺ |

| Current-Voltage (I-V) Relationship | Strong inward rectification at negative potentials |

| Pharmacology (Inhibitors) | |

| GSK-7975A | IC₅₀: ~5-15 nM |

| Synta66 | IC₅₀: ~200-500 nM |

| CM1231 | IC₅₀: ~10-50 nM |

| Pharmacology (Potentiators) | |

| Ionomycin (at low conc.) | Potentiates SOCE by acting as a Ca²⁺ ionophore |

Therapeutic Potential and Drug Development

Given the central role of CRAC channels in T-cell activation and the production of pro-inflammatory cytokines, they represent a promising therapeutic target for a range of autoimmune and inflammatory disorders, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The development of selective CRAC channel inhibitors has been a major focus of pharmaceutical research.

Experimental Workflow for CRAC Inhibitor Screening

Caption: A typical drug discovery workflow for CRAC channel inhibitors.

Key Experimental Protocols

The study of CRAC channels relies on a set of specialized biophysical and cell biology techniques.

Calcium Imaging

-

Objective: To measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) in response to store depletion and SOCE.

-

Methodology:

-

Cell Loading: Load cells with a ratiometric Ca²⁺ indicator dye, such as Fura-2 AM (2-5 µM), for 30-60 minutes at room temperature in a standard extracellular solution (e.g., Ringer's solution).

-

Washing: Wash cells to remove excess extracellular dye.

-

Baseline Measurement: Perfuse cells with a Ca²⁺-free Ringer's solution and measure the baseline Fura-2 fluorescence ratio (340 nm / 380 nm excitation, ~510 nm emission).

-

Store Depletion: Induce ER Ca²⁺ store depletion by applying a SERCA pump inhibitor, such as thapsigargin (1-2 µM), in the Ca²⁺-free solution. This will cause a transient increase in [Ca²⁺]i due to leakage from the ER.

-

SOCE Measurement: Once the [Ca²⁺]i returns to baseline, reintroduce the Ca²⁺-containing extracellular solution. The subsequent sharp and sustained increase in the Fura-2 ratio represents SOCE.

-

Inhibitor Testing: To test an inhibitor, pre-incubate the cells with the compound before store depletion or apply it just before the reintroduction of extracellular Ca²⁺.

-

Patch-Clamp Electrophysiology

-

Objective: To directly measure the I(CRAC) current and characterize its biophysical properties.

-

Methodology:

-

Configuration: Use the whole-cell patch-clamp configuration.

-

Pipette Solution: The intracellular (pipette) solution should contain a high concentration of a Ca²⁺ chelator, such as BAPTA (10-20 mM), to buffer intracellular Ca²⁺ and passively deplete the ER stores. It should also include an IP₃ receptor agonist like IP₃ (10-20 µM) to actively deplete stores. A typical solution might contain (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES, adjusted to pH 7.2.

-

Bath Solution: The extracellular (bath) solution should contain 10-20 mM Ca²⁺ as the charge carrier. A typical solution might contain (in mM): 115 NaCl, 10 CaCl₂, 10 HEPES, 2 CsCl, 1 MgCl₂, adjusted to pH 7.4.

-

Voltage Protocol: Hold the cell at 0 mV and apply repetitive hyperpolarizing voltage ramps or steps (e.g., from +100 mV to -120 mV over 50 ms, applied every 2 seconds).

-

Current Development: The I(CRAC) current develops over several minutes as the intracellular solution dialyzes the cell and depletes the ER stores. The current is identified by its characteristic strong inward rectification and small outward current at positive potentials.

-

Förster Resonance Energy Transfer (FRET)

-

Objective: To visualize the dynamic interaction between STIM1 and ORAI1 in living cells.

-

Methodology:

-

Constructs: Co-express STIM1 and ORAI1 proteins tagged with a FRET pair of fluorescent proteins, for example, STIM1-YFP (acceptor) and ORAI1-CFP (donor).

-

Imaging: Use a fluorescence microscope equipped for FRET imaging.

-

Baseline Measurement: In resting cells (high ER Ca²⁺), measure the baseline CFP and YFP fluorescence. Due to the separation of STIM1 and ORAI1, little to no FRET should occur.

-

Store Depletion: Treat the cells with a store-depleting agent like thapsigargin.

-

FRET Measurement: As STIM1 oligomerizes and translocates to the ER-PM junctions to interact with ORAI1, the CFP donor and YFP acceptor are brought into close proximity (<10 nm). This results in an increase in FRET, which can be measured as a decrease in donor (CFP) fluorescence and a simultaneous increase in sensitized acceptor (YFP) emission.

-

Conclusion

The discovery of STIM and ORAI as the core components of the CRAC channel has revolutionized our understanding of Ca²⁺ signaling. This knowledge has not only clarified the molecular basis of a fundamental physiological process but has also paved the way for the development of a new class of therapeutics for autoimmune and inflammatory diseases. The continued investigation into the intricate regulation of CRAC channel function and the development of increasingly specific modulators promise to yield further insights and clinical advances in the years to come.

The Role of Constitutively Active CRAC Channels in Stormorken Syndrome: A Technical Guide

Abstract: Stormorken syndrome is a rare, autosomal dominant multisystem disorder characterized by a distinct set of clinical features including thrombocytopenia, tubular aggregate myopathy, miosis, and asplenia. At the molecular level, the syndrome arises from gain-of-function mutations in the genes STIM1 and ORAI1. These genes encode the essential components of the Calcium Release-Activated Calcium (CRAC) channel, a critical mediator of cellular calcium signaling. This technical guide provides an in-depth examination of the molecular pathogenesis of Stormorken syndrome, focusing on how specific mutations lead to constitutively active CRAC channels and dysregulated calcium homeostasis. We present quantitative data from patient studies and experimental models, detail the key experimental protocols used to elucidate the disease mechanism, and provide visualizations of the core signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of channelopathies and related genetic disorders.

Introduction to Stormorken Syndrome and the CRAC Channel

Stormorken syndrome is a rare genetic condition that affects multiple body systems. Key clinical manifestations include abnormally low platelet counts (thrombocytopenia), which can cause easy bruising and bleeding, and a muscle disorder known as tubular aggregate myopathy, leading to muscle weakness.[1][2] Other common features are permanent constriction of the pupils (miosis), a lack of a functioning spleen (asplenia), scaly skin (ichthyosis), and headaches.[1][3] The syndrome is inherited in an autosomal dominant pattern, meaning a single copy of the mutated gene is sufficient to cause the disorder.[1][2]

The genetic basis of Stormorken syndrome lies in mutations within the STIM1 or ORAI1 genes.[1][2][4][5] These genes encode the two core proteins of the CRAC channel system, which is a primary pathway for calcium entry into various cells, including those of the immune and muscular systems.[2][6]

-

STIM1 (Stromal Interaction Molecule 1): An endoplasmic reticulum (ER) transmembrane protein that functions as the cell's ER calcium sensor.[5][6]

-

ORAI1 (also known as CRACM1): The pore-forming subunit of the CRAC channel located in the plasma membrane.[5][6]

Under normal physiological conditions, the CRAC channel is activated by a process called store-operated calcium entry (SOCE).[6] When calcium levels within the ER are depleted, STIM1 proteins detect this change, oligomerize, and translocate to ER-plasma membrane junctions. Here, they physically interact with and activate ORAI1 channels, permitting a highly selective influx of extracellular calcium into the cytoplasm.[6][7] This influx is crucial for a multitude of cellular functions, including gene expression, proliferation, and platelet activation.[2][8]

In Stormorken syndrome, specific gain-of-function mutations in STIM1 or ORAI1 lead to a CRAC channel that is constantly open, or "constitutively active," regardless of the ER store's calcium levels.[1][2][4] This results in a continuous, unregulated influx of calcium, disrupting cellular homeostasis and leading to the diverse pathologies observed in the syndrome.[2][4]

Molecular Pathogenesis: Gain-of-Function Mutations

The hallmark of Stormorken syndrome is the constitutive activity of the CRAC channel. This is caused by heterozygous dominant mutations that alter the structure of either the STIM1 sensor or the ORAI1 channel pore.

STIM1 Mutations

The most frequently reported mutation in Stormorken syndrome is a missense mutation in the STIM1 gene, p.R304W (an arginine to tryptophan substitution at position 304).[3][4][6] This mutation is located in the first coiled-coil (CC1) domain of STIM1's cytosolic portion.[1][9] In its resting state, the STIM1 protein is kept in a "clamped" or inhibited conformation. The R304W mutation destabilizes this inactive state, causing the STIM1 protein to adopt an extended, active conformation even when ER calcium stores are full.[6][10] This constitutively active STIM1 then continuously engages and opens the ORAI1 channel, leading to excessive calcium influx.[4][6]

ORAI1 Mutations

While less common, gain-of-function mutations in ORAI1 have also been identified in patients with a Stormorken-like syndrome.[11] For example, the p.P245L mutation, located in the C-terminal cytoplasmic region of ORAI1, does not make the channel constitutively active on its own but instead suppresses the slow, calcium-dependent inactivation (CDI) of the channel.[11] This leads to prolonged channel opening and, consequently, an enhanced calcium influx upon activation. Other mutations, such as p.G98S or p.V107M , are believed to generate a constitutively permeable ORAI1 channel.[12]

Quantitative Data on Disease Phenotypes

The dysregulation of calcium signaling in Stormorken syndrome leads to measurable changes in patient hematology and cellular function. Mouse models carrying these mutations recapitulate key aspects of the human disease.

Patient and Cellular Data

| Parameter | Finding in Stormorken Syndrome | Normal Range / Control | Reference |

| Platelet Count | Severely reduced (e.g., 12 × 10⁹/L) | 150-400 × 10⁹/L | [2] |

| Resting Intracellular Ca²⁺ | Increased in patient fibroblasts | Baseline | [4] |

| Store-Operated Ca²⁺ Entry (SOCE) | Increased / Constitutively active | Store-depletion dependent | [4] |

| Serum Creatine Kinase (CK) | Often elevated | Varies by lab | [1][13] |

| Serum Calcium | Mildly low (hypocalcemia) | Normal range | [13] |

Data from Stim1 R304W/+ Mouse Model

The Stim1 R304W/+ knock-in mouse model is a crucial tool for studying the disease in vivo.

| Parameter | Finding in Stim1 R304W/+ Mice | Wild-Type Control | Reference |

| Growth | Reduced postnatal growth | Normal growth curve | [1][6] |

| Muscle Function | Reduced exercise endurance, muscle degeneration | Normal endurance and histology | [1][6] |

| Platelet Function | Impaired platelet activation | Normal activation | [1] |

| Spleen | Spleen anomalies | Normal spleen architecture | [14] |

| Bone Architecture | Increased bone volume | Normal bone density | [6] |

Signaling Pathways and Experimental Workflows

Visualizing the underlying molecular and experimental processes is key to understanding the study of Stormorken syndrome.

CRAC Channel Signaling Pathway

Experimental Research Workflow

Key Experimental Protocols

The characterization of STIM1 and ORAI1 mutations relies on specialized biophysical and cell biology techniques.

Whole-Cell Patch-Clamp Electrophysiology for I-CRAC Measurement

This technique directly measures the ion flow (current) through CRAC channels across the plasma membrane. It is the gold standard for assessing channel activity.

-

Objective: To measure the Ca²⁺ release-activated Ca²⁺ current (I-CRAC) in cells expressing wild-type or mutant STIM1/ORAI1.

-

Cell Preparation: HEK293 cells are commonly used due to their low endogenous CRAC currents. Cells are transfected with plasmids encoding the desired STIM1 and ORAI1 constructs.

-

Recording Configuration: The whole-cell configuration is established using a patch-clamp amplifier.[15][16]

-

Solutions:

-

Extracellular (Bath) Solution (in mM): 145 NaCl, 10 HEPES, 10 CaCl₂, 10 glucose, 5 CsCl, 1 MgCl₂; pH adjusted to 7.4.[17]

-

Intracellular (Pipette) Solution (in mM): 145 Cs methane sulfonate, 20 EGTA, 10 HEPES, 8 NaCl, 5 MgCl₂; pH adjusted to 7.2.[17] The high concentration of the Ca²⁺ chelator EGTA in the pipette solution passively depletes ER Ca²⁺ stores after achieving the whole-cell configuration, thereby inducing I-CRAC.[17][18]

-

-

Procedure:

-

A glass micropipette filled with the intracellular solution is sealed onto the surface of a transfected cell.[16]

-

The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing the pipette solution to diffuse into the cell.[16]

-

The membrane potential is held at 0 mV.[17]

-

Voltage ramps (e.g., from -90 mV to +90 mV over 1 second, applied every 5 seconds) are used to measure the current-voltage (I-V) relationship of the channels.[17]

-

The development of the characteristic inwardly rectifying I-CRAC is monitored over time as the stores are depleted by EGTA.

-

-

Expected Result: Cells expressing Stormorken syndrome mutations (e.g., STIM1 R304W) will exhibit a significant inward current immediately upon break-in (constitutive activity), whereas wild-type channels will show a current that develops slowly over several minutes.[19]

Ratiometric Calcium Imaging

This method uses fluorescent indicators to measure changes in intracellular calcium concentration ([Ca²⁺]i) in populations of living cells.

-

Objective: To measure resting [Ca²⁺]i and store-operated calcium entry in patient-derived cells (e.g., fibroblasts) or transfected cell lines.

-

Calcium Indicator: Fura-2 AM is a ratiometric dye commonly used for this purpose.[20][21] It is cell-permeant and is cleaved by intracellular esterases to its active, Ca²⁺-sensitive form, Fura-2.

-

Loading Protocol:

-

Prepare a Fura-2 AM stock solution (e.g., 1 mg/ml in DMSO).[21]

-

Dilute the stock solution into a recording buffer (e.g., HEPES-buffered salt solution) to a final concentration of 1-2 µM.[20][21]

-

Incubate cells grown on coverslips with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.[20][21]

-

Wash the cells with fresh recording buffer and allow 30 minutes for de-esterification of the dye.[21]

-

-

Imaging Procedure:

-

Mount the coverslip onto an imaging chamber on an inverted fluorescence microscope.

-

Excite the cells alternately with light at 340 nm (binds Ca²⁺-bound Fura-2) and 380 nm (binds Ca²⁺-free Fura-2).[22]

-

Capture the fluorescence emission at ~510 nm for both excitation wavelengths.[22]

-

The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is calculated. This ratio is proportional to the intracellular Ca²⁺ concentration and minimizes artifacts from uneven dye loading or cell thickness.[22]

-

-

SOCE Measurement Protocol:

-

Record a baseline F340/F380 ratio in a standard calcium-containing buffer.

-

Switch to a calcium-free buffer containing a SERCA pump inhibitor like thapsigargin (1-2 µM) to deplete ER stores, causing a transient rise in [Ca²⁺]i from the store release.

-

Once the signal returns to a new, lower baseline, reintroduce the calcium-containing buffer. The subsequent sharp and sustained increase in the F340/F380 ratio represents SOCE.

-

-

Expected Result: Cells with Stormorken mutations will show a higher baseline (resting) F340/F380 ratio and an exaggerated SOCE response compared to control cells.[4]

Platelet Aggregation Assay

This assay measures the ability of platelets to clump together (aggregate) in response to various agonists, a key aspect of their function that is disrupted in Stormorken syndrome.

-

Objective: To assess the functional consequences of STIM1/ORAI1 mutations on platelet activation.

-

Sample Preparation:

-

Technique: Light Transmission Aggregometry (LTA) is the gold standard.[23][25]

-

Procedure:

-

A sample of PRP is placed in a cuvette in an aggregometer, which measures the amount of light transmitted through the sample.

-

The instrument is calibrated with PRP (0% transmission) and PPP (100% transmission).

-

A platelet agonist (e.g., ADP, collagen, thrombin) is added to the PRP, which is stirred continuously.[23]

-

As platelets aggregate, the plasma becomes clearer, allowing more light to pass through. The change in light transmission is recorded over time.

-

-

Expected Result: The platelets in Stormorken syndrome may show altered aggregation responses depending on the specific agonist and the complex pathophysiology involving both potential pre-activation and subsequent dysfunction. Studies have shown that while markers of platelet activation are increased, the overall functional response can be impaired.[2]

Conclusion and Future Directions

The identification of gain-of-function mutations in STIM1 and ORAI1 as the cause of Stormorken syndrome has definitively established it as a CRAC channelopathy. The resulting constitutive calcium influx provides a clear molecular mechanism for the diverse clinical phenotypes observed. The experimental approaches detailed in this guide—from patient genetic analysis to in vitro functional assays and in vivo modeling—have been instrumental in delineating this pathway.

Future research and drug development efforts can now be precisely targeted. The development of specific CRAC channel inhibitors presents a promising therapeutic strategy. By dampening the excessive calcium influx, it may be possible to ameliorate the systemic effects of the disease. The Stim1 R304W/+ mouse model and other related models will serve as essential preclinical platforms to test the efficacy and safety of such targeted therapies, with the ultimate goal of translating these molecular insights into effective treatments for patients with Stormorken syndrome.

References

- 1. STIM1 R304W causes muscle degeneration and impaired platelet activation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stormorken Syndrome Caused by a Novel STIM1 Mutation: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gain-of-Function Mutation in STIM1 (P.R304W) Is Associated with Stormorken Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diseases caused by mutations in ORAI1 and STIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OUH - Genetics of rare congenital brain diseases [ous-research.no]

- 7. The molecular physiology of CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STIM1 R304W causes muscle degeneration and impaired platelet activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interhelical interactions within the STIM1 CC1 domain modulate CRAC channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A single amino acid deletion in the ER Ca2+ sensor STIM1 reverses the in vitro and in vivo effects of the Stormorken syndrome-causing R304W mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. ORAI1 ORAI calcium release-activated calcium modulator 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. Frontiers | Stormorken Syndrome Caused by a p.R304W STIM1 Mutation: The First Italian Patient and a Review of the Literature [frontiersin.org]

- 14. A Gain-of-Function Mutation in the Ca2+ Channel ORAI1 Causes Stormorken Syndrome with Tubular Aggregates in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rupress.org [rupress.org]

- 16. personal.utdallas.edu [personal.utdallas.edu]

- 17. Interhelical interactions within the STIM1 CC1 domain modulate CRAC channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Mapping interactions between the CRAC activation domain and CC1 regulating the activity of the ER Ca2+ sensor STIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]

- 21. moodle2.units.it [moodle2.units.it]

- 22. ionbiosciences.com [ionbiosciences.com]

- 23. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

Delving into the Molecular Photoregulation of CRAC Channels: A Technical Guide to piCRAC-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanism underpinning the photoswitching of piCRAC-1, a novel photopharmacological tool for the precise control of Ca²⁺ release-activated Ca²⁺ (CRAC) channels. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways, this document serves as a comprehensive resource for researchers leveraging optogenetics to investigate cellular signaling and for professionals in drug development exploring innovative therapeutic strategies.

Core Molecular Mechanism of this compound Photoswitching

This compound is a photoswitchable inhibitor of CRAC channels, which are crucial for store-operated Ca²⁺ entry (SOCE) in various cell types. The photoswitchable moiety of this compound is an azopyrazole group. This chemical structure allows for reversible isomerization between a trans and a cis configuration upon irradiation with light of specific wavelengths.

The two isomers of this compound exhibit differential inhibitory activity on the Orai1 protein, the pore-forming subunit of the CRAC channel. The trans-isomer is the more potent inhibitor of Orai1, while the cis-isomer displays significantly reduced activity. This differential inhibition forms the basis of the photoswitching mechanism. By applying light of a specific wavelength, the population of this compound isomers can be shifted, thereby enabling optical control over CRAC channel activity and downstream Ca²⁺ signaling.

While a definitive high-resolution structure of this compound bound to Orai1 is not yet available, molecular dynamics simulations of the Orai1 channel provide insights into potential binding sites. It is hypothesized that the different steric and electronic properties of the trans and cis isomers of this compound lead to distinct binding affinities and/or conformations within a putative binding pocket on the Orai1 channel, thus modulating its gating.

Quantitative Data on this compound Photoswitching

The photoswitching properties and inhibitory potency of this compound have been characterized by several key quantitative parameters.

| Parameter | Value | Light Condition | Reference |

| IC₅₀ (trans-piCRAC-1) | ~0.5 µM | Dark (predominantly trans) | [1] |

| IC₅₀ (cis-piCRAC-1) | Significantly higher than trans | 365 nm illumination (enriched in cis) | [1] |

| Wavelength for trans to cis isomerization | ~365 nm | UV light | [2] |

| Wavelength for cis to trans isomerization | ~445 nm | Blue light | [3] |

| Thermal relaxation half-life of cis-isomer | >1000 days | Dark | [4] |

| Photoisomerization Quantum Yield (ΦE→Z) | Varies by derivative and solvent | 365 nm light | [2][3] |

| Photoisomerization Quantum Yield (ΦZ→E) | Varies by derivative and solvent | 445 nm light | [3] |

Key Experimental Protocols

The investigation of this compound's photoswitchable activity relies on a combination of electrophysiological, cell-based, and in vivo assays.

Whole-Cell Patch-Clamp Recording of CRAC Currents

This technique is employed to directly measure the inhibitory effect of this compound on CRAC channel currents (ICRAC) in real-time.

Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing Orai1 and STIM1.

Solutions:

-

Extracellular solution (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl₂, 10 CaCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Intracellular solution (in mM): 135 Cs-methanesulfonate, 8 MgCl₂, 10 BAPTA, 10 HEPES (pH 7.2 with CsOH).

Voltage Protocol:

-

Hold the cell at 0 mV.

-

Apply voltage ramps from -100 mV to +100 mV over 100 ms.

-

Repeat at a frequency of 0.5 Hz.

Light Application:

-

A high-power LED light source is coupled to the microscope objective.

-

365 nm light is used to induce trans to cis isomerization.

-

445 nm light is used for the reverse cis to trans isomerization.

-

Light pulses are applied during the recording to observe real-time changes in ICRAC.

Zebrafish Model of Stormorken Syndrome

This compound has been successfully used to optically control pathological conditions in a zebrafish model of Stormorken syndrome, a rare genetic disorder caused by gain-of-function mutations in the STIM1 or Orai1 genes.

Zebrafish Line: A transgenic zebrafish line expressing a gain-of-function mutant of STIM1 that recapitulates the thrombocytopenia and hemorrhage phenotypes of Stormorken syndrome.

This compound Administration:

-

Zebrafish embryos are incubated in E3 medium containing a specific concentration of this compound.

Light Treatment:

-

Embryos are irradiated with 365 nm light for defined periods to convert this compound to its less active cis form, thereby reducing the inhibition of the overactive CRAC channels.

Phenotypic Analysis:

-

Thrombocytopenia: The number of thrombocytes (platelet equivalents in zebrafish) is quantified by fluorescence microscopy in a transgenic line expressing a fluorescent marker in these cells.

-

Hemorrhage: The extent of internal bleeding is assessed by staining for hemoglobin.

Signaling Pathways and Experimental Workflows

The photoswitchable inhibition of CRAC channels by this compound allows for the precise control of downstream signaling pathways.

CRAC Channel Signaling Pathway

The influx of Ca²⁺ through CRAC channels activates several downstream signaling cascades, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) and the Ras-Raf-MEK-ERK-c-fos pathways.

Caption: CRAC channel downstream signaling pathways modulated by this compound.

Experimental Workflow for Patch-Clamp Analysis

The following diagram illustrates the typical workflow for assessing the photoswitchable inhibition of CRAC channels using whole-cell patch-clamp electrophysiology.

Caption: Workflow for analyzing this compound photoswitching with patch-clamp.

This technical guide provides a foundational understanding of the molecular mechanism and experimental application of this compound. The detailed protocols and visualized pathways are intended to facilitate the adoption of this powerful tool for the optical control of CRAC channels in diverse research and development settings.

References

Unlocking Cellular Signaling with Light: A Technical Guide to the Cis and Trans Conformations of piCRAC-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities of piCRAC-1, a photoswitchable inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels. By leveraging the distinct biological activities of its cis and trans conformations, this compound offers precise spatiotemporal control over store-operated Ca2+ entry (SOCE), a fundamental signaling pathway implicated in a myriad of physiological and pathological processes. This document provides a comprehensive overview of this compound's mechanism of action, quantitative biophysical data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Concepts: Photoswitchable Inhibition of CRAC Channels

This compound is an azopyrazole-derived small molecule designed to reversibly inhibit CRAC channels in response to specific wavelengths of light.[1][2] This photoswitchable property stems from the molecule's ability to undergo conformational changes between two isomeric states: a thermally stable trans isomer and a light-induced cis isomer. These two conformations exhibit differential inhibitory activity on CRAC channels, which are primarily formed by Orai1 proteins and activated by STIM1 proteins upon depletion of endoplasmic reticulum (ER) Ca2+ stores.[3][4]

The cis conformation of this compound is the more active inhibitor of CRAC channels.[3] Illumination with 365 nm UV light promotes the isomerization of the less active trans form to the potent cis form, leading to the inhibition of SOCE and downstream Ca2+-dependent signaling pathways.[1][3] Conversely, exposure to 415 nm light or thermal relaxation can partially revert the molecule back to its trans state, thereby reducing the inhibitory effect and restoring CRAC channel activity.[1] This light-dependent control allows for precise manipulation of cellular Ca2+ influx, making this compound a powerful tool for studying CRAC channel function and a potential therapeutic agent for conditions associated with CRAC channel hyperactivity, such as Stormorken syndrome.[1][2][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the photoswitchable inhibition of CRAC channels by this compound.

| Parameter | Value | Experimental Context | Reference |

| This compound (cis) IC50 | ~0.5 µM | Chronic administration, HEK293 cells | [1] |

| Wavelength for trans to cis isomerization | 365 nm | In vitro and in vivo (zebrafish) | [1][3] |

| Wavelength for partial cis to trans isomerization | 415 nm | In vitro | [1] |

| Recovery from inhibition (365 nm illumination) | ~57% after 15 minutes (slow and incomplete) | Chronic administration | [1] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental utility of this compound, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of CRAC channel modulation by this compound.

Caption: Experimental workflow for optical control of CRAC channels using this compound.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. These should be adapted and optimized for specific experimental systems.

Protocol 1: In Vitro Characterization of this compound Photoswitching and CRAC Channel Inhibition using Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of the cis and trans conformations of this compound on CRAC currents (ICRAC) in a controlled cellular environment.

Materials:

-

HEK293 cells stably co-expressing Orai1 and STIM1.

-

Standard whole-cell patch-clamp setup with amplifier and data acquisition system.

-

Perfusion system for solution exchange.

-

Light sources for 365 nm and 415 nm illumination.

-

External solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl2, 10 TEA-Cl, 10 HEPES (pH 7.4 with NaOH).

-

Internal solution (in mM): 135 Cs-glutamate, 8 MgCl2, 10 BAPTA, 10 HEPES (pH 7.2 with CsOH).

-

This compound stock solution (in DMSO).

-

Thapsigargin (to deplete ER Ca2+ stores).

Procedure:

-

Cell Preparation: Plate HEK293-Orai1/STIM1 cells on glass coverslips 24-48 hours before the experiment.

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the membrane potential at 0 mV.

-

Apply voltage ramps from -100 mV to +100 mV over 50 ms every 2 seconds to elicit currents.

-

-

ICRAC Activation:

-

Perfuse the cell with external solution containing a low concentration of this compound in its trans (dark-adapted) state.

-

Include thapsigargin (1 µM) in the internal solution to passively deplete ER Ca2+ stores and activate ICRAC. Allow ~5-10 minutes for full activation of the current.

-

-

Photoswitching and Inhibition:

-

Once a stable ICRAC is established, expose the cell to 365 nm light to isomerize this compound to its cis form.

-

Continuously record the current to observe the inhibition of ICRAC.

-

-

Reversibility:

-

To test for reversibility, switch the illumination to 415 nm light or cease illumination to allow for thermal relaxation back to the trans form.

-

Monitor the recovery of ICRAC over time.

-

-

Data Analysis:

-

Measure the peak inward current at -100 mV.

-

Plot current amplitude over time to visualize the kinetics of inhibition and recovery.

-

Construct dose-response curves at different light conditions to determine the IC50 of cis-piCRAC-1.

-

Protocol 2: In Vivo Assessment of this compound Efficacy in a Zebrafish Model of Stormorken Syndrome

Objective: To evaluate the light-dependent therapeutic effect of this compound in mitigating pathological phenotypes associated with CRAC channel hyperactivity in a live animal model.

Materials:

-

Zebrafish embryos carrying a gain-of-function mutation in Orai1 (model for Stormorken syndrome).

-

This compound solution in E3 embryo medium.

-

Microscope with fluorescence and bright-field imaging capabilities.

-

LED light source for 365 nm illumination.

-

O-dianisidine for staining erythrocytes to assess bleeding.

-

Reagents for platelet quantification (e.g., by flow cytometry of dissociated embryos or fluorescence microscopy of transgenic lines with fluorescently labeled thrombocytes).

Procedure:

-

Embryo Treatment:

-

Collect zebrafish embryos at 1-day post-fertilization (dpf).

-

Dechorionate the embryos and immerse them in E3 medium containing the desired concentration of this compound. Maintain a control group in E3 medium with vehicle (DMSO).

-

-

Light Exposure:

-

Divide the this compound treated embryos into two groups: one kept in the dark (or under ambient light) and the other exposed to periodic 365 nm UV light. The illumination parameters (duration, frequency, intensity) should be optimized to induce and maintain a sufficient concentration of cis-piCRAC-1.

-

-

Phenotypic Analysis (at 2-3 dpf):

-

Thrombocytopenia Assessment:

-

Quantify the number of thrombocytes per embryo using fluorescence microscopy in a transgenic line with labeled thrombocytes or by flow cytometry of whole-embryo preparations.

-

Compare the thrombocyte counts between the different treatment groups (control, this compound dark, this compound light).

-

-

Hemorrhage Assessment:

-

Perform O-dianisidine staining to visualize erythrocytes and identify areas of bleeding, particularly in the tail region.

-

Score the severity of hemorrhage in each embryo and compare the scores across the different groups.

-

-

-

Data Analysis:

-

Statistically analyze the differences in thrombocyte counts and hemorrhage scores between the experimental groups to determine the light-dependent effect of this compound on the Stormorken syndrome-like phenotypes.

-

This technical guide provides a foundational understanding of this compound and its application in the optical control of CRAC channels. For further details and specific experimental nuances, consulting the primary research articles is highly recommended.

References

In-Depth Biophysical Profile of piCRAC-1: A Photoswitchable Inhibitor of CRAC Channels

For Immediate Release

This technical guide provides a comprehensive overview of the biophysical properties of piCRAC-1, a potent and photoswitchable inhibitor of the Ca2+ Release-Activated Ca2+ (CRAC) channel. This document is intended for researchers, scientists, and drug development professionals engaged in the study of CRAC channel function and the development of novel modulators.

Introduction to this compound

This compound is a synthetic, azopyrazole-derived small molecule that functions as a reversible inhibitor of the Orai1 component of the CRAC channel, the primary conduit for store-operated calcium entry (SOCE) in numerous cell types. Its innovative design incorporates a photoswitchable moiety, allowing for precise temporal and spatial control of CRAC channel activity using light. This unique property makes this compound an invaluable tool for dissecting the physiological roles of CRAC channels and a promising candidate for targeted therapeutic interventions.

The mechanism of action of this compound is based on the photoisomerization of its azopyrazole core. The trans-isomer, which is stable in the dark, is inactive. Upon irradiation with ultraviolet (UV) light (typically around 365 nm), it converts to the cis-isomer, which is the active, CRAC channel-blocking conformation. This process can be reversed by exposing the molecule to blue light (around 415 nm), which promotes the transition back to the inactive trans-isomer.

Quantitative Biophysical Data

The inhibitory properties of this compound have been characterized using electrophysiological and calcium imaging techniques. The following tables summarize the key quantitative data.

| Parameter | Value (Under 365 nm UV Light) | Value (Darkness / 415 nm Blue Light) | Cell Type | Reference(s) |

| IC₅₀ (SOCE) | ~0.5 µM | > 50 µM | HEK293 Cells | [1] |

| IC₅₀ (ICRAC) | Not explicitly stated, but significant inhibition at 10 µM | No significant inhibition at 10 µM | HEK293 Cells | [1] |

Table 1: Inhibitory Concentrations (IC₅₀) of this compound

| Parameter | Description | Reference(s) |

| Inhibition On-Rate (365 nm) | Rapid onset of inhibition upon UV illumination. | [1] |

| Inhibition Off-Rate (415 nm) | Partial and slow recovery of CRAC channel activity upon blue light illumination. Full recovery may not be achieved. | [1] |

| Effect on Ion Selectivity | Not explicitly reported to alter the high Ca²⁺ selectivity of the CRAC channel. The primary mechanism is pore blockage. | |

| Effect on Voltage Dependence | Not explicitly reported to alter the voltage-dependent properties of the CRAC channel. |

Table 2: Kinetic and Mechanistic Properties of this compound

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CRAC channel activation pathway, the mechanism of this compound action, and the experimental workflows for its characterization.

References

Methodological & Application

Application Notes and Protocols for piCRAC-1 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

piCRAC-1 is a photoswitchable inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels, offering precise optical control over store-operated Ca2+ entry (SOCE) and its downstream signaling pathways.[1][2] CRAC channels, formed by STIM and Orai proteins, are crucial for a multitude of cellular processes, and their dysregulation is implicated in various diseases.[3][4][5] this compound's inhibitory action is induced by UV light (e.g., 365 nm), which converts it to its active cis isomer. This inhibition can be reversed by applying blue light (e.g., 415 nm) or returning the compound to darkness, favoring the inactive trans isomer.[1] This spatiotemporal control makes this compound a powerful tool for investigating Ca2+-dependent cellular functions.

These application notes provide detailed protocols for utilizing this compound to optically control CRAC channel activity in common cell culture models.

Section 1: Mechanism of Action

Store-Operated Calcium Entry (SOCE) is a primary mechanism for calcium influx in many cell types.[6][7] The process is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM1 proteins.[5][8] Upon ER Ca2+ depletion, STIM1 proteins oligomerize and translocate to ER-plasma membrane (PM) junctions, where they bind to and activate Orai1 channels, opening a pore for highly selective Ca2+ influx.[4][8][9]

This compound acts as an inhibitor of this process at the level of the Orai1 channel.

This compound is a photoswitchable molecule. Its inhibitory activity is controlled by light, allowing for reversible control over CRAC channel function.

Section 2: Quantitative Data Summary

The following table summarizes the key properties and typical experimental concentrations for this compound.

| Property | Value | Reference |

| Target | Orai1 / CRAC Channel | [1] |

| Action | Inhibition of Store-Operated Ca2+ Influx | [1] |

| Active Isomer | cis (induced by UV light) | [1] |

| Inactive Isomer | trans (induced by blue light/darkness) | [1] |

| Activation Wavelength | ~365 nm | [1] |

| Deactivation Wavelength | ~415 nm | [1] |

| IC₅₀ (HEK293 cells) | ~0.5 µM (under 365 nm illumination) | [3] |

| Typical Working Concentration | 1 - 10 µM | [1][3] |

Section 3: Experimental Protocols

Standard aseptic techniques for cell culture should be followed at all times.[10][11]

Protocol 3.1: General Cell Culture and Maintenance

This protocol is suitable for HEK293 cells and Jurkat T-cells, which are commonly used for studying SOCE.

-

Growth Medium:

-

HEK293: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Jurkat, Clone E6-1: RPMI-1640 medium with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Passaging Adherent Cells (HEK293):

-

Passage cells when they reach 80-90% confluency.[12]

-

Aspirate the medium and wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).

-

Add 0.25% Trypsin-EDTA solution to cover the cells and incubate for 2-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium, gently pipette to create a single-cell suspension, and transfer a fraction (typically 1:4 to 1:8 split ratio) to a new flask with fresh medium.[13]

-

-

Passaging Suspension Cells (Jurkat):

-

Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.

-

To passage, simply dilute the cell suspension with fresh medium to the desired seeding density.

-

Protocol 3.2: Preparation and Handling of this compound

-

Reconstitution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Aliquot into small volumes and store at -20°C or -80°C, protected from light.

-

Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration (e.g., 1-10 µM) in the appropriate assay buffer or cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

-

Light Protection: All steps involving this compound should be performed in the dark or under dim red light to prevent unintended photoswitching.

Protocol 3.3: Optical Control of SOCE using Calcium Imaging

This protocol measures intracellular Ca2+ concentration ([Ca2+]i) using a ratiometric dye like Fura-2 AM.

Methodology:

-

Cell Seeding: Seed HEK293 cells onto glass-bottom imaging dishes 24-48 hours before the experiment.

-

Dye Loading: Wash cells with a physiological salt solution (e.g., HBSS) without Ca2+. Load cells with 2-5 µM Fura-2 AM in the same buffer for 30-60 minutes at 37°C in the dark.

-

Washing: Wash cells twice with Ca2+-free buffer to remove extracellular Fura-2 AM.

-

This compound Incubation: Add this compound at the desired final concentration in Ca2+-free buffer and incubate for 5-10 minutes in the dark.

-

Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging. Record the baseline F340/F380 ratio.

-

Store Depletion: To deplete ER Ca2+ stores, add a SERCA inhibitor like thapsigargin (e.g., 1-2 µM) and record the transient increase in [Ca2+]i.[4]

-

Initiate SOCE: Once the [Ca2+]i returns to near baseline, add a buffer containing CaCl₂ (e.g., 2 mM final concentration) to initiate SOCE. A sustained increase in the F340/F380 ratio should be observed.

-

Optical Inhibition: During the SOCE plateau phase, illuminate the cells with 365 nm light. A decrease in the F340/F380 ratio indicates inhibition of Ca2+ influx by activated this compound.

-

Optical Reversal: Subsequently, illuminate the cells with 415 nm light. An increase in the F340/F380 ratio indicates the reversal of inhibition.

-

Data Analysis: Analyze the F340/F380 ratio over time. The peak of the SOCE response can be quantified and compared between different light conditions.

| Experimental Condition | Expected Outcome |

| Darkness / 415 nm Light | Robust store-operated Ca2+ influx observed. |

| 365 nm Light Illumination | Significant inhibition of Ca2+ influx. |

| Switch from 365 nm to 415 nm | Recovery of Ca2+ influx. |

Protocol 3.4: Assessing Downstream Signaling - NFAT Reporter Assay

This protocol assesses the functional consequence of CRAC channel inhibition on the Ca2+-calcineurin-NFAT signaling pathway, a key pathway in T-cell activation.[3]

Methodology:

-

Transfection: Co-transfect Jurkat T-cells with an NFAT-responsive reporter plasmid (e.g., NFAT-Luciferase) and a control plasmid (e.g., Renilla luciferase for normalization) using an appropriate transfection reagent.

-

Cell Culture: Culture the transfected cells for 24-48 hours to allow for reporter gene expression.

-

Treatment: Aliquot cells into a multi-well plate. Add this compound to the desired final concentration.

-

Stimulation & Illumination: Stimulate the cells to induce SOCE (e.g., with thapsigargin or a phorbol ester like PMA plus a calcium ionophore like ionomycin). Immediately place the plates under different light conditions (Dark, 365 nm, 415 nm) for the duration of the stimulation (typically 6-8 hours).

-

Lysis and Assay: After incubation, lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the NFAT-driven firefly luciferase activity to the control Renilla luciferase activity. Compare the normalized reporter activity between the different light conditions to determine the effect of this compound on NFAT-dependent gene expression.

References

- 1. researchgate.net [researchgate.net]

- 2. Optical Control of CRAC Channels Using Photoswitchable Azopyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Store-Operated Calcium Channels: New Perspectives on Mechanism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Store-Operated Calcium Channels: From Function to Structure and Back Again - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photopharmacological modulation of native CRAC channels using azoboronate photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STIM1/Orai1, ICRAC and Endothelial SOC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation and regulation of store-operated calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Store-operated calcium entry: mechanisms and modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Essential protocols for animal cell culture [qiagen.com]

- 11. Primary Cell Culture Protocol [cellbiologics.com]

- 12. genome.ucsc.edu [genome.ucsc.edu]

- 13. youtube.com [youtube.com]

Application Notes and Protocols for Studying Calcium Signaling in Zebrafish Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

The zebrafish (Danio rerio) has emerged as a powerful model organism for in vivo studies of developmental biology and disease modeling. Its optical transparency during early development, rapid external fertilization, and genetic tractability make it particularly well-suited for live imaging of cellular and subcellular processes. While specific literature on "piCRAC-1" in zebrafish is not prominent, the broader field of calcium (Ca2+) signaling, a fundamental process in which CRAC (Calcium Release-Activated Calcium) channels play a key role, is extensively studied in this model. These application notes provide an overview of the key applications and protocols for investigating Ca2+ signaling pathways in zebrafish, with relevance to researchers interested in the functional roles of ion channels like CRAC channels in a developmental context.

Calcium signaling is integral to a multitude of physiological processes, including cell proliferation, differentiation, and axis formation during embryonic development.[1] Dysregulation of Ca2+ signaling has been implicated in a variety of human diseases, ranging from cardiac malformations to epilepsy, underscoring the importance of understanding its developmental origins.[2] The zebrafish model offers a unique opportunity to dissect the intricate roles of Ca2+ signaling in vertebrate development and to screen for therapeutic compounds that modulate these pathways.

Key Signaling Pathways Involving Calcium in Zebrafish Development

Several crucial signaling pathways that are dependent on or regulated by intracellular Ca2+ have been characterized in zebrafish. These pathways are critical for processes ranging from early embryonic patterning to organogenesis.

1. Phosphoinositide (PI) Pathway:

Activation of the phosphoinositide pathway is a key upstream event leading to intracellular Ca2+ release. This pathway has been shown to be involved in the compaction of blastomeres and embryonic axis formation in zebrafish.[3] The concentration of inositol 1,4,5-trisphosphate (IP3), a product of this pathway, increases after the 32-cell stage, suggesting the onset of IP3-mediated Ca2+ signals during the blastula stage.[3]

Signaling Pathway Diagram:

References

Application Notes and Protocols for In Vivo Studies with piCRAC-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

piCRAC-1 is a novel, photoswitchable inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels.[1][2] As an azopyrazole-derived compound, its inhibitory activity can be controlled by light, offering spatiotemporal precision in the modulation of store-operated Ca2+ entry (SOCE).[1][2] This unique property makes this compound a powerful tool for in vivo research, enabling the investigation of the physiological and pathological roles of CRAC channels with unprecedented control. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in in vivo studies, drawing on established methodologies for CRAC channel inhibitors.

Mechanism of Action

CRAC channels are crucial for Ca2+ signaling in numerous cell types, particularly in immune cells where they regulate processes like T-cell activation and mast cell degranulation.[3] The channels are composed of the ORAI1 protein, which forms the pore in the plasma membrane, and the STIM1 protein, an endoplasmic reticulum (ER) Ca2+ sensor.[3][4][5] Depletion of Ca2+ from the ER causes STIM1 to oligomerize and translocate to ER-plasma membrane junctions, where it directly interacts with and activates ORAI1, leading to Ca2+ influx.[6][7]

This compound functions by inhibiting this Ca2+ influx. Its photoswitchable nature allows for dynamic control over this inhibition. Under specific wavelengths of light (e.g., 365 nm UV light), the molecule isomerizes to a state with high affinity for the CRAC channel, effectively blocking Ca2+ entry.[2] Reverting to a different wavelength (e.g., 415 nm visible light) switches the molecule back to a low-affinity state, restoring channel function.[2] This reversible inhibition provides a powerful method for dissecting the temporal dynamics of CRAC channel-dependent signaling in live animals.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the STIM1-ORAI1 signaling pathway and a general experimental workflow for in vivo studies using this compound.

Caption: STIM1-ORAI1 signaling pathway and point of inhibition by this compound.

Caption: General experimental workflow for in vivo studies using this compound.

Quantitative Data Summary

The following table summarizes in vivo dosage and administration data for other pyrazole-based CRAC channel inhibitors, which can serve as a starting point for designing studies with this compound.

| Compound | Animal Model | Disease Model | Route of Administration | Dosage | Outcome |

| CM4620 | Mouse | Acute Pancreatitis | Intraperitoneal (IP) | 0.1 mg/kg | Significantly reduced edema, necrosis, and inflammation.[8] |

| CM4620 | Mouse | Acute Pancreatitis | Intraperitoneal (IP) | 20 mg/kg (total 40 mg/kg) | Reduced serum amylase and lipase, and pancreatic trypsin activity.[3] |

| CM4620 | Rat | Acute Pancreatitis | Intravenous (IV) Infusion | 5, 10, or 20 mg/kg | Dose-dependent inhibition of cell death signaling.[3] |

| CM-EX-137 | Mouse | Ischemic Stroke | Intraperitoneal (IP) | Not specified | Efficacious in reducing stroke-related damage.[9] |

| RP4010 | Mouse | Esophageal Squamous Cell Carcinoma | Not specified | Not specified | Reduced tumor proliferation.[9] |

Experimental Protocols

Protocol 1: General Protocol for In Vivo Administration of this compound in a Mouse Model

This protocol provides a general framework for administering this compound to mice. Specific parameters such as dosage, vehicle, and light activation will need to be optimized for the specific disease model and research question.

Materials:

-

This compound

-

Vehicle (e.g., sterile PBS with a solubilizing agent like DMSO, or a lipid emulsion)

-

Syringes and needles appropriate for the chosen route of administration

-

Light source with appropriate wavelength for photo-switching (e.g., 365 nm and 415 nm LEDs)

-

Animal model of disease (e.g., acute pancreatitis induced by cerulein)

-

Anesthetic (if required for light exposure)

-

Endpoint analysis equipment (e.g., for blood collection, tissue harvesting, imaging)

Procedure:

-

Formulation of this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

For administration, dilute the stock solution in a sterile, biocompatible vehicle to the desired final concentration. The final concentration of the solubilizing agent should be minimized to avoid toxicity. For example, a mixture of DMSO and PBS can be used.[10]

-

Prepare a vehicle-only control solution.

-

-

Animal Dosing:

-

Acclimatize animals to the experimental conditions.

-

Administer this compound or vehicle to the animals via the chosen route (e.g., intraperitoneal injection). Dosages may range from 0.1 to 20 mg/kg, based on data from similar compounds.[3][8]

-

Divide animals into experimental groups:

-

Group 1: Vehicle + No light

-

Group 2: this compound + No light (dark control)

-

Group 3: this compound + Activating light

-

Group 4: Vehicle + Activating light

-

-

-

Photo-activation:

-

At the desired time point after administration, expose the target tissue or the whole animal to the activating wavelength of light (e.g., 365 nm).

-

The duration and intensity of light exposure should be optimized to achieve the desired biological effect without causing tissue damage.

-

For localized activation, fiber optics or focused light sources can be used. Anesthesia may be required to immobilize the animal during this process.

-

For deactivation, expose to the corresponding wavelength (e.g., 415 nm).

-

-

Monitoring and Endpoint Analysis:

-

Monitor the animals for any signs of toxicity or adverse effects throughout the experiment.

-

At the end of the study period, collect samples for analysis (e.g., blood for cytokine analysis, tissues for histology or molecular analysis).

-

Assess the therapeutic efficacy based on predefined endpoints (e.g., reduction in tumor volume, decrease in inflammatory markers).

-

Protocol 2: In Vivo Study of this compound in a Zebrafish Model of Stormorken Syndrome

This protocol is based on the published study by Yang et al. (2020) and is specific to the zebrafish model.

Materials:

-

This compound

-

Zebrafish model of Stormorken syndrome

-

E3 medium

-

Microscope with fluorescence capabilities and light sources for photo-switching

-

Microinjection apparatus (if applicable for drug delivery)

-

Reagents for assessing thrombocytopenia and hemorrhage (e.g., staining)

Procedure:

-

Drug Administration:

-

Prepare a working solution of this compound in E3 medium.

-

Expose zebrafish larvae to the this compound solution by adding it to their medium at the desired concentration.

-

-

Photo-activation and Phenotypic Rescue:

-

Divide the treated larvae into two groups: one kept in the dark and one exposed to 365 nm UV light.

-

Irradiate the light-exposed group for a defined period to activate this compound.

-

Monitor the larvae for the alleviation of disease phenotypes, such as thrombocytopenia and hemorrhage, using appropriate imaging and staining techniques.

-

-

Reversibility Assessment:

-

To test for reversibility, transfer the light-exposed larvae to a fresh medium and expose them to 415 nm light to deactivate this compound.

-

Observe for the re-emergence of the disease phenotype.

-

-

Data Analysis:

-

Quantify the phenotypic changes (e.g., number of thrombocytes, severity of hemorrhage) in the different treatment groups.

-

Compare the outcomes between the dark and light-exposed groups to demonstrate the light-dependent effect of this compound.

-

This compound represents a significant advancement in the pharmacological toolkit for studying CRAC channels. Its photoswitchable nature provides an unparalleled level of control for in vivo investigations. The protocols and data presented here offer a foundation for researchers to design and execute robust in vivo studies to explore the therapeutic potential of CRAC channel inhibition in a wide range of diseases. As with any novel compound, careful optimization of dosage, administration, and light-exposure parameters is essential for successful and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Combination of the CRAC Channel Inhibitor CM4620 and Galactose as a Potential Therapy for Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

- 10. Rapid and Efficient Zebrafish Genotyping Using PCR with High-resolution Melt Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Delivery of piCRAC-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo delivery of piCRAC-1, a photoswitchable inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels. The provided protocols are based on established methodologies and published data, offering a framework for researchers to utilize this compound in preclinical in vivo models.

Introduction to this compound

This compound is a novel, azopyrazole-derived photoswitchable molecule designed to inhibit the activity of CRAC channels.[1][2][3] CRAC channels are crucial for store-operated Ca2+ entry (SOCE) into cells, a fundamental signaling process that regulates a wide array of cellular functions, including gene expression, cell proliferation, and immune responses.[4] Dysregulation of CRAC channel activity has been implicated in various diseases, making them a promising therapeutic target.[1][2] this compound offers the unique advantage of optical control, allowing for precise spatiotemporal inhibition of CRAC channels upon illumination with specific wavelengths of light.[1][2][3]

Signaling Pathway of CRAC Channel Inhibition by this compound

The following diagram illustrates the signaling pathway of CRAC channel activation and its inhibition by this compound.

Caption: CRAC channel signaling and this compound inhibition.

In Vivo Delivery of this compound: Application Note

The photoswitchable nature of this compound makes it a powerful tool for in vivo studies, enabling researchers to control CRAC channel activity in specific tissues at precise times. A published study has demonstrated the successful in vivo application of this compound in a zebrafish model of Stormorken syndrome, a genetic disorder caused by hyperactivating mutations in CRAC channel components.[1][2][3] In this model, this compound was shown to alleviate disease phenotypes in a light-dependent manner.

Key Considerations for In Vivo Delivery:

-

Animal Model: The choice of animal model will depend on the research question. Zebrafish are advantageous for their optical transparency, allowing for efficient light penetration. For rodent models, surgical procedures or targeted delivery systems may be necessary to illuminate the tissue of interest.

-

Delivery Route: The route of administration will influence the biodistribution and pharmacokinetics of this compound. Systemic delivery (e.g., intravenous, intraperitoneal) can be used for widespread distribution, while local delivery (e.g., direct injection) can target specific tissues.

-

Light Delivery: A crucial aspect of using this compound in vivo is the ability to deliver light of the appropriate wavelength (365 nm for activation to the cis inhibitory state and 415 nm for deactivation to the trans state) to the target tissue. This can be achieved through external light sources for superficial tissues or implantable optical fibers for deeper tissues.

-

Pharmacokinetics and Dosing: The optimal dose and frequency of administration will need to be determined empirically for each animal model and experimental setup. Factors to consider include the clearance rate of this compound and the duration of the desired inhibitory effect.

Experimental Protocol: In Vivo Delivery of this compound in a Zebrafish Model

This protocol provides a general framework for the in vivo delivery of this compound to zebrafish embryos, based on the methodology described by Yang et al. (2020).

Materials:

-

This compound (synthesized as described in Yang et al., 2020)

-

Zebrafish embryos (e.g., a model for Stormorken syndrome)

-

Embryo medium (E3)

-

Microinjection apparatus

-

LED light source (365 nm and 415 nm)

-

Stereomicroscope

Procedure:

-

Preparation of this compound Solution:

-

Dissolve this compound in a suitable vehicle (e.g., DMSO) to create a stock solution.

-

Further dilute the stock solution in E3 medium to the desired final concentration for injection. The optimal concentration should be determined through dose-response experiments.

-

-

Microinjection of Zebrafish Embryos:

-

At the desired developmental stage (e.g., 1-2 cell stage), align zebrafish embryos on an agarose plate.

-

Using a microinjection needle, inject a precise volume of the this compound solution into the yolk of each embryo.

-

As a control, inject a separate group of embryos with the vehicle solution.

-

-

Light Treatment:

-

Following injection, incubate the embryos in E3 medium under a standard light-dark cycle.

-

To activate this compound, expose the embryos to 365 nm light for a defined period. The duration and intensity of light exposure should be optimized to achieve the desired level of CRAC channel inhibition without causing phototoxicity.

-

To deactivate this compound, expose the embryos to 415 nm light.

-

-

Phenotypic Analysis:

-

At the appropriate time points, assess the relevant phenotypes in the zebrafish embryos. For a Stormorken syndrome model, this could include analyzing thrombocytopenia and hemorrhage.[1][2]

-

Quantify the observed phenotypes and compare the results between the different treatment groups (this compound + 365 nm light, this compound + 415 nm light, vehicle control).

-

Experimental Workflow Diagram:

Caption: In vivo experimental workflow for this compound in zebrafish.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the in vivo application of this compound in a zebrafish model of Stormorken syndrome, as reported by Yang et al. (2020).

| Parameter | Condition | Result | Reference |

| Thrombocyte Count | Wild-type | Normal | [1][3] |

| Stormorken model (untreated) | Significantly reduced | [1][3] | |

| Stormorken model + this compound (dark) | Slightly increased vs. untreated | [1][3] | |

| Stormorken model + this compound (365 nm light) | Significantly increased (rescued) | [1][3] | |

| Hemorrhage Severity | Wild-type | No hemorrhage | [1] |

| Stormorken model (untreated) | Severe hemorrhage | [1] | |

| Stormorken model + this compound (dark) | Moderate hemorrhage | [1] | |

| Stormorken model + this compound (365 nm light) | Mild to no hemorrhage (rescued) | [1] |

General Protocol for In Vivo Delivery in Rodent Models

For researchers aiming to use this compound in rodent models, the following general protocol outlines key steps. This protocol will require significant optimization based on the specific animal model, target organ, and research question.

Materials:

-

This compound

-